molecular formula C9H9ClN2O2 B3117410 methyl 1H-benzimidazole-5-carboxylate hydrochloride CAS No. 222987-26-0

methyl 1H-benzimidazole-5-carboxylate hydrochloride

Cat. No.: B3117410
CAS No.: 222987-26-0
M. Wt: 212.63 g/mol
InChI Key: HJFLFKCPIXRWCQ-UHFFFAOYSA-N
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Description

Methyl 1H-benzimidazole-5-carboxylate hydrochloride is an organic compound belonging to the benzimidazole class Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H-benzimidazole-5-carboxylate hydrochloride typically involves the cyclization of o-phenylenediamine with a suitable carboxylate precursor. One common method is the condensation of o-phenylenediamine with methyl chloroformate under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-benzimidazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzimidazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and aryl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

Methyl 1H-benzimidazole-5-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of methyl 1H-benzimidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Methylbenzimidazole: Similar in structure but lacks the carboxylate group.

    2-Methylbenzimidazole: Another derivative with a methyl group at a different position on the benzimidazole ring.

    Benzimidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester.

Uniqueness

Methyl 1H-benzimidazole-5-carboxylate hydrochloride is unique due to the presence of both the methyl ester and hydrochloride salt, which can influence its solubility, reactivity, and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Methyl 1H-benzimidazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is a well-known pharmacophore in drug discovery. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is known to inhibit tubulin polymerization, disrupting cell division and leading to apoptosis in cancer cells . Additionally, it may engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors, modulating their activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of benzimidazole displayed significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Methyl 1H-benzimidazole-5-carboxylateE. coli, S. aureus32 µg/mL
Benzimidazole derivative APseudomonas aeruginosa16 µg/mL
Benzimidazole derivative BCandida albicans8 µg/mL

Antifungal Activity

The compound has also shown antifungal properties. Research indicates that this compound can inhibit the growth of various fungal strains, making it a candidate for further development as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Several studies have reported its effectiveness against various cancer cell lines:

  • Breast Cancer (MCF-7) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM.
  • Lung Cancer (A549) : Exhibited an IC50 value of around 30 µM.
  • Colon Cancer (HCT116) : Showed an IC50 value of about 20 µM.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-725Inhibition of tubulin polymerization
A54930Induction of apoptosis
HCT11620Disruption of cell cycle

Case Studies

  • Antiparasitic Activity : A series of benzimidazole derivatives were synthesized and tested against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Some derivatives exhibited IC50 values lower than those of standard treatments like metronidazole .
  • Cancer Therapeutics : In vivo studies demonstrated that this compound significantly reduced tumor growth in murine models when administered at specific dosages .

Properties

IUPAC Name

methyl 3H-benzimidazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;/h2-5H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFLFKCPIXRWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under ice cooling, thionyl chloride (2.30 ml) was added dropwise to methanol (50 ml). Then, 5-benzimidazolecarboxylic acid (5.00 g) was added, followed by heating under reflux for 5 hours. The reaction mixture was distilled under reduced pressure. The residue was pulverized in diethyl ether, followed by collection through filtration, whereby colorless crystals (6.36 g, 97%) was obtained.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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